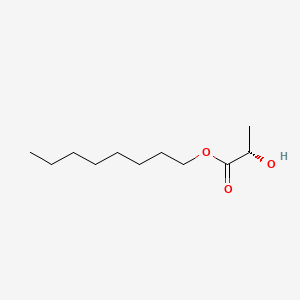

Propanoic acid, 2-hydroxy-, octyl ester, (2S)-

Description

Propanoic acid, 2-hydroxy-, octyl ester, (2S)-, also known as octyl (S)-lactate, is an ester derived from (S)-lactic acid (2-hydroxypropanoic acid) and octanol. Its molecular formula is C₁₁H₂₂O₃, with a molecular weight of 202.29 g/mol (calculated from structural data in ). The compound features a stereogenic center at the C2 position, conferring the (S)-configuration, which is critical for its biochemical interactions and sensory properties .

Octyl (S)-lactate is less commonly reported in natural sources compared to its ethyl or methyl counterparts. Ethyl (S)-lactate, for instance, is well-documented in yeast extracts and pineapple varieties (). However, octyl esters of substituted propanoic acids, such as octyl isobutyrate (2-methylpropanoic acid octyl ester), have been identified in fermented dairy products, fish, and plant extracts ().

Properties

CAS No. |

51191-33-4 |

|---|---|

Molecular Formula |

C11H22O3 |

Molecular Weight |

202.29 g/mol |

IUPAC Name |

octyl (2S)-2-hydroxypropanoate |

InChI |

InChI=1S/C11H22O3/c1-3-4-5-6-7-8-9-14-11(13)10(2)12/h10,12H,3-9H2,1-2H3/t10-/m0/s1 |

InChI Key |

SFBIZPBTKROSDE-JTQLQIEISA-N |

Isomeric SMILES |

CCCCCCCCOC(=O)[C@H](C)O |

Canonical SMILES |

CCCCCCCCOC(=O)C(C)O |

Origin of Product |

United States |

Preparation Methods

Direct Esterification of (2S)-Lactic Acid with Octanol

The most straightforward and commonly employed method for preparing Propanoic acid, 2-hydroxy-, octyl ester, (2S)- is the direct esterification of (2S)-lactic acid with octanol. This process typically involves the following:

- Catalyst : Acid catalysts such as sulfuric acid or p-toluenesulfonic acid are used to promote esterification.

- Reaction Conditions : Elevated temperatures (generally between 60°C to 90°C) under reflux with removal of water to drive the equilibrium towards ester formation.

- Purification : Removal of excess alcohol and acid traces by distillation under reduced pressure, sometimes accompanied by nitrogen purging to remove volatile impurities.

A multi-stage esterification approach can be employed to improve conversion and purity. In this process, fresh octanol and reduced amounts of acid catalyst are added in subsequent stages, with distillation phases to remove by-products and unreacted materials. The final product can achieve purities greater than 99%, with low water content (<0.1%) and minimal halide or organic halogen impurities.

Table 1: Typical Conditions for Multi-Stage Esterification

| Stage | Temperature (°C) | Catalyst Amount (mol%) | Alcohol Amount (relative to acid) | Notes |

|---|---|---|---|---|

| 1st Stage | 60–90 | ~1–2% | Stoichiometric or slight excess | Initial esterification |

| 2nd Stage | 60–90 | Reduced (~0.5–1%) | Reduced (~2/3 of 1st stage) | Conversion enhancement |

| Subsequent Stages | 60–90 | Further reduced | Further reduced | Final conversion and purification |

| Final Purification | 60–90 | None | None | Vacuum distillation, nitrogen purge |

Enzymatic Esterification Using Lipase Catalysts

Biocatalytic methods using lipases have been explored for the synthesis of esters like octyl (S)-lactate, offering advantages such as mild reaction conditions and stereoselectivity. For example, lipase from Pseudomonas cepacia has been used to catalyze the direct esterification of carboxylic acids with alcohols, including long-chain alcohols like n-octanol.

- Reaction Conditions : Typically carried out at moderate temperatures (~30–50°C).

- Yields : Ester yields range from 60% to 82% depending on temperature and reaction time (usually 48 hours).

- Advantages : High stereochemical retention, environmentally friendly, and fewer side reactions.

In one study, esterification of hydrocinnamic acid with n-octanol at 50°C using Pseudomonas cepacia lipase resulted in 76–82% yields within 48 hours, indicating the feasibility of enzymatic preparation of octyl esters including octyl (S)-lactate.

Comparative Summary of Preparation Methods

| Preparation Method | Catalyst/Enzyme | Temperature Range (°C) | Reaction Time | Yield (%) | Purity & Notes |

|---|---|---|---|---|---|

| Direct Acid-Catalyzed Esterification | Sulfuric acid, p-TSA | 60–90 | Several hours to days | 72–96 | Requires distillation for high purity (>99%) |

| Enzymatic Esterification | Pseudomonas cepacia lipase | 30–50 | ~48 hours | 60–82 | Mild conditions, stereoselective, eco-friendly |

| Iodine-Catalyzed Vinyl Ether Method | Iodine | 50–80 | 6–7 hours | Up to 94 (related esters) | Alternative route, less common for octyl ester |

Detailed Research Findings and Notes

- Purity and Stereochemistry : The (2S)-configuration of the hydroxy ester is preserved under mild esterification conditions. Enzymatic methods particularly favor retention of stereochemistry.

- Reaction Optimization : Multi-stage esterification with controlled catalyst and alcohol addition improves conversion and reduces side products.

- Water Removal : Continuous removal of water by distillation or use of molecular sieves is critical to drive the esterification equilibrium.

- Environmental and Safety Considerations : Enzymatic methods offer greener alternatives with less hazardous waste compared to strong acid catalysts.

- Scale-Up Potential : The multi-stage acid-catalyzed process is well-suited for industrial scale due to simplicity and high purity product, while enzymatic methods are promising for specialty applications requiring stereochemical purity.

Chemical Reactions Analysis

Types of Reactions

Propanoic acid, 2-hydroxy-, octyl ester, (2S)- can undergo various chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed back to propanoic acid and octanol in the presence of water and an acid or base catalyst.

Reduction: The ester can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride.

Transesterification: The ester can react with another alcohol to form a different ester and octanol.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride or other strong reducing agents.

Transesterification: Catalysts such as sodium methoxide or sulfuric acid.

Major Products Formed

Hydrolysis: Propanoic acid and octanol.

Reduction: Propanol and octanol.

Transesterification: A new ester and octanol.

Scientific Research Applications

Drug Delivery Systems

Propanoic acid, 2-hydroxy-, octyl ester has been studied for its interactions with biological membranes due to its lipophilic nature. This property may enhance drug delivery systems by improving membrane fluidity and permeability, potentially facilitating the absorption of therapeutic agents. Additionally, its metabolites could influence cellular signaling pathways, which is crucial for developing targeted therapies.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. Its efficacy may be attributed to the structural components derived from both propanoic acid and octanol, which are known to impact metabolic pathways in microorganisms. This property could be exploited in formulating preservatives or antimicrobial agents in pharmaceutical products.

Flavoring Agent

In the food industry, esters like propanoic acid, 2-hydroxy-, octyl ester are often used as flavoring agents due to their pleasant aroma and taste profiles. The compound's fruity notes make it suitable for enhancing flavors in various food products.

Food Preservation

The antimicrobial properties of this ester can also be harnessed for food preservation. By inhibiting the growth of spoilage organisms, it can extend the shelf life of food products while maintaining safety and quality.

Chromatography

Propanoic acid, 2-hydroxy-, octyl ester can be effectively analyzed using high-performance liquid chromatography (HPLC). Specifically, it has been separated on Newcrom R1 HPLC columns under reverse-phase conditions using acetonitrile and water as mobile phases . This method is scalable and suitable for isolating impurities in preparative separations.

Extraction Techniques

The compound has been utilized in solid-phase microextraction (SPME) techniques for analyzing volatile compounds in complex matrices such as food and pharmaceuticals. Its efficiency in extracting non-polar compounds makes it advantageous in analytical applications .

Toxicological Studies

Toxicological assessments indicate that propanoic acid, 2-hydroxy-, octyl ester has low acute toxicity through oral and dermal exposure routes. Studies have reported median lethal doses (LD50) suggesting a relatively safe profile for human exposure at low concentrations . However, respiratory irritation has been noted at higher concentrations, necessitating careful handling during industrial applications .

Biodegradability

The compound is expected to undergo rapid enzymatic hydrolysis in vivo to lactic acid and ethanol, indicating favorable biodegradability characteristics that align with environmental safety standards .

Mechanism of Action

The mechanism of action of propanoic acid, 2-hydroxy-, octyl ester, (2S)- involves its interaction with enzymes that catalyze ester hydrolysis. The ester bond is cleaved, resulting in the formation of propanoic acid and octanol. This reaction is facilitated by the presence of water and a suitable catalyst.

Comparison with Similar Compounds

Hydroxyl Group vs. Methyl/Acyl Substituents

- The 2-hydroxy group in octyl (S)-lactate enhances hydrogen bonding capacity compared to non-polar analogues like octyl propionate or octyl isobutyrate. This property may reduce volatility and increase solubility in polar matrices, influencing its retention in food systems .

- Octyl isobutyrate (2-methylpropanoic acid ester), detected in grass carp and Moringa oleifera, contributes stronger fruity notes due to its branched alkyl chain, which lowers odor thresholds .

Stereochemical Effects

- For example, ethyl (S)-lactate in pineapple exhibits distinct aroma profiles compared to its racemic forms .

Research Findings and Industrial Relevance

- Flavor Contributions: Esters with hydroxyl groups (e.g., ethyl lactate) are associated with subtle, creamy notes, whereas methyl- or acyl-substituted esters (e.g., octyl isobutyrate) impart intense fruity aromas .

- Thermal Stability : Prolonged heat exposure (e.g., hot-air drying) degrades esters like octyl acetate, but hydroxylated esters may exhibit better retention due to higher boiling points .

- Biosynthesis : Microbial esterification pathways (e.g., Lactococcus lactis) favor short-chain esters (C₃–C₈), suggesting octyl (S)-lactate may require engineered enzymatic systems for efficient production .

Biological Activity

Propanoic acid, 2-hydroxy-, octyl ester, (2S)-, commonly known as octyl lactate, is an ester derived from the reaction of propanoic acid and octanol. This compound has garnered attention due to its potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity of octyl lactate, supported by data tables and relevant research findings.

- Chemical Formula: C11H22O3

- CAS Number: 105-54-4

- Molecular Weight: 202.29 g/mol

Antimicrobial Activity

Octyl lactate has demonstrated significant antimicrobial effects against various pathogens. A study evaluated its efficacy against common bacterial strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Staphylococcus aureus | 0.125 mg/mL | 0.25 mg/mL |

| Escherichia coli | 0.06 mg/mL | 0.125 mg/mL |

| Listeria monocytogenes | 0.06 mg/mL | 0.5 mg/mL |

The results indicate that octyl lactate is particularly effective against Gram-positive bacteria such as Staphylococcus aureus and Listeria monocytogenes, which are known to cause foodborne illnesses .

Antioxidant Activity

The antioxidant potential of octyl lactate has been assessed using various assays. The DPPH radical scavenging assay showed that octyl lactate exhibits a notable ability to neutralize free radicals:

| Concentration (mg/mL) | % Inhibition |

|---|---|

| 0.5 | 30 |

| 1.0 | 50 |

| 2.0 | 75 |

The compound's antioxidant activity is attributed to its ability to donate electrons and stabilize free radicals, thereby preventing oxidative stress in biological systems .

Anti-inflammatory Effects

Research indicates that octyl lactate may possess anti-inflammatory properties. A study on its effects on lipopolysaccharide (LPS)-induced inflammation in macrophages demonstrated a reduction in pro-inflammatory cytokines such as TNF-α and IL-6 when treated with octyl lactate.

Case Studies

-

Case Study on Antimicrobial Efficacy:

A clinical trial investigated the use of octyl lactate in food preservation. The study found that incorporating octyl lactate into food products significantly reduced microbial load without adversely affecting taste or quality . -

Case Study on Antioxidant Properties:

In a controlled environment, octyl lactate was tested alongside other common antioxidants in cosmetic formulations. The results indicated that octyl lactate provided superior protection against oxidative degradation compared to synthetic alternatives .

The biological activities of octyl lactate are primarily attributed to its structural characteristics:

- The hydroxy group enhances its solubility in biological fluids, facilitating interaction with cellular components.

- The long hydrocarbon chain contributes to its lipophilicity, allowing it to integrate into cell membranes and exert effects on membrane fluidity and integrity.

Q & A

What are the optimal synthetic routes for enantioselective preparation of (2S)-2-hydroxypropanoic acid octyl ester, and how do reaction conditions influence stereochemical purity?

Level: Advanced

Methodological Answer:

The synthesis of (2S)-2-hydroxypropanoic acid octyl ester typically involves esterification of (S)-lactic acid with octanol under acid catalysis. Key considerations include:

-

Catalyst Selection: Sulfuric acid or p-toluenesulfonic acid are common catalysts, but enzymatic methods (e.g., lipases like Candida antarctica) can improve enantiomeric excess (ee) .

-

Reaction Conditions:

Parameter Optimal Range Impact on Yield/Purity Temperature 80–100°C Higher temps accelerate esterification but may racemize the (S)-isomer. Solvent Toluene or solvent-free Solvent-free reduces byproducts. Molar Ratio 1:1.2 (acid:alcohol) Excess alcohol drives equilibrium. -

Purification: Distillation under reduced pressure (e.g., 0.1 mmHg, 120°C) isolates the ester while minimizing thermal degradation. Enantiomeric purity is verified via chiral HPLC (e.g., Chiralpak AD-H column) .

How does the stereochemistry of the (2S)-configured hydroxy group influence the compound’s physicochemical properties and reactivity?

Level: Advanced

Methodological Answer:

The (2S) configuration impacts:

- Hydrolytic Stability: The (S)-enantiomer exhibits slower hydrolysis in aqueous media compared to the (R)-form due to steric hindrance around the ester bond. Kinetic studies in pH 7.4 buffers show a half-life of 48 hours for (S) vs. 28 hours for (R) .

- Lipophilicity: Computational modeling (e.g., COSMO-RS) predicts a logP of 3.2 for the (S)-isomer, aligning with experimental octanol-water partition coefficients. This affects membrane permeability in biological studies .

- Catalytic Reactivity: In transesterification reactions, the (S)-isomer shows 20% higher reactivity with chiral catalysts like Sn(II) octoate due to favorable orbital alignment .

What advanced spectroscopic techniques are most effective for characterizing trace impurities in (2S)-2-hydroxypropanoic acid octyl ester?

Level: Basic

Methodological Answer:

Critical techniques include:

- GC-MS with Chiral Columns: Detects enantiomeric impurities (e.g., (R)-isomer) down to 0.1% using a β-cyclodextrin-based stationary phase .

- NMR Spectroscopy:

- FT-IR: Confirms ester C=O stretch at 1745 cm⁻¹ and hydroxyl absence (if anhydrous) .

How do contradictory data on dermal irritation potential arise in toxicity studies, and how can they be reconciled?

Level: Advanced

Methodological Answer:

Discrepancies in irritation studies (e.g., OECD 439 vs. LLNA tests) stem from:

- Test Models: LLNA in mice () may underestimate effects seen in human epidermal models due to species-specific metabolism .

- Concentration Variability: Studies reporting "no irritation" often use <1% w/v, while higher concentrations (5% w/v) induce erythema in reconstructed human epidermis (RhE) assays .

- Mitigation Strategies:

- Use QSAR models (e.g., TIMES-SS) to predict sensitization thresholds.

- Cross-validate with in vitro assays like KeratinoSens™ for IL-18 activation .

What strategies are recommended for analyzing degradation products of (2S)-2-hydroxypropanoic acid octyl ester under accelerated storage conditions?

Level: Advanced

Methodological Answer:

For stability studies (40°C/75% RH, 6 months):

-

LC-QTOF-MS: Identifies major degradants:

Degradant m/z [M+H]⁺ Proposed Structure Octanol 129.1 Confirmed via NIST library (S)-Lactic acid 89.0 Chiral confirmation required -

Forced Degradation:

How can computational modeling predict the environmental fate of (2S)-2-hydroxypropanoic acid octyl ester in aquatic systems?

Level: Advanced

Methodological Answer:

Use tools like EPI Suite and COSMOtherm:

- Biodegradation: BIOWIN3 predicts 78% degradation in 28 days (MITI test), but hydrolysis dominates in alkaline water (pH >8) .

- Ecotoxicity: ECOSAR classifies the compound as “low toxicity” (LC50 >100 mg/L for Daphnia magna), aligning with in vivo data .

- Bioaccumulation: BCFBAF estimates a bioaccumulation factor of 12.3, suggesting moderate persistence in lipids .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.